molecular formula C8H13NO2 B12770238 (1S,7aR)-Hexahydro-1H-pyrrolizine-1-carboxylic acid CAS No. 488-07-3

(1S,7aR)-Hexahydro-1H-pyrrolizine-1-carboxylic acid

Cat. No.: B12770238
CAS No.: 488-07-3
M. Wt: 155.19 g/mol
InChI Key: BZYGCNOHXFJSTG-NKWVEPMBSA-N
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Description

(1S,7aR)-Hexahydro-1H-pyrrolizine-1-carboxylic acid is a chemical compound with a unique structure that includes a hexahydro-pyrrolizine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,7aR)-Hexahydro-1H-pyrrolizine-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reduction of pyrrolizine derivatives under specific reaction conditions. For instance, the reduction of 1H-pyrrolizin-1-amine, hexahydro-, (1S,7aR)- can be performed using hydrogenation techniques .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes typically require the use of specialized equipment and catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (1S,7aR)-Hexahydro-1H-pyrrolizine-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, (1S,7aR)-Hexahydro-1H-pyrrolizine-1-carboxylic acid is used as a building block for synthesizing more complex molecules

Biology: In biological research, this compound is studied for its potential effects on cellular processes. Researchers investigate its interactions with biological molecules to understand its role in cellular signaling and metabolism.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development and treatment of various diseases.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance materials with specific characteristics.

Mechanism of Action

The mechanism of action of (1S,7aR)-Hexahydro-1H-pyrrolizine-1-carboxylic acid involves its interaction with molecular targets and pathways within cells. The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds: Compounds similar to (1S,7aR)-Hexahydro-1H-pyrrolizine-1-carboxylic acid include (1S)-Camphor-10-Sulphonic acid and 2-[(1S,7aR)-hexahydro-1H-pyrrolizin-1-ylamino]acetic acid .

Uniqueness: What sets this compound apart from similar compounds is its specific structural configuration and the resulting chemical properties. This uniqueness allows it to be used in specialized applications where other compounds may not be suitable.

Properties

CAS No.

488-07-3

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-8(11)6-3-5-9-4-1-2-7(6)9/h6-7H,1-5H2,(H,10,11)/t6-,7+/m0/s1

InChI Key

BZYGCNOHXFJSTG-NKWVEPMBSA-N

Isomeric SMILES

C1C[C@@H]2[C@H](CCN2C1)C(=O)O

Canonical SMILES

C1CC2C(CCN2C1)C(=O)O

Origin of Product

United States

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